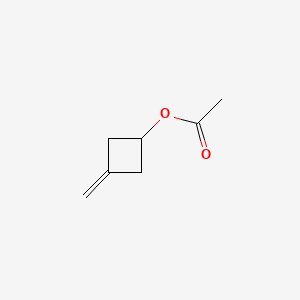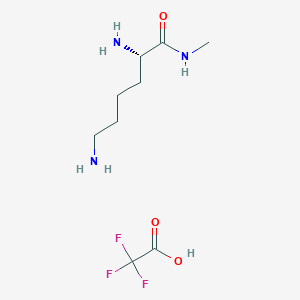
(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both amino and amide functional groups, as well as a trifluoroacetate moiety. These structural features contribute to its reactivity and potential utility in different scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2,6-diaminohexanoic acid and N-methylamine.
Amidation Reaction: The (S)-2,6-diaminohexanoic acid is reacted with N-methylamine under controlled conditions to form (S)-2,6-diamino-N-methylhexanamide.
Trifluoroacetylation: The resulting amide is then treated with trifluoroacetic anhydride to introduce the trifluoroacetate group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The amino and amide groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The trifluoroacetate moiety may enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2,6-Diaminohexanoic acid: Lacks the N-methyl and trifluoroacetate groups.
N-Methylhexanamide: Lacks the amino groups and trifluoroacetate moiety.
2,2,2-Trifluoroacetamide: Lacks the amino and N-methyl groups.
Uniqueness
(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate is unique due to the presence of both amino and amide functional groups, as well as the trifluoroacetate moiety
Propriétés
Formule moléculaire |
C9H18F3N3O3 |
|---|---|
Poids moléculaire |
273.25 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-N-methylhexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H17N3O.C2HF3O2/c1-10-7(11)6(9)4-2-3-5-8;3-2(4,5)1(6)7/h6H,2-5,8-9H2,1H3,(H,10,11);(H,6,7)/t6-;/m0./s1 |
Clé InChI |
BWCPBDXOJGULJG-RGMNGODLSA-N |
SMILES isomérique |
CNC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CNC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
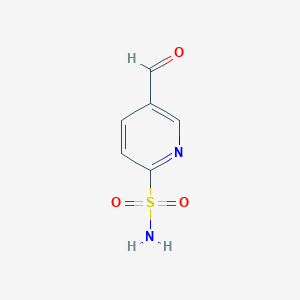
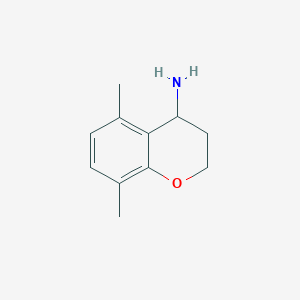


![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)
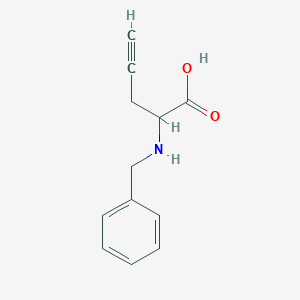
![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)
![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)
